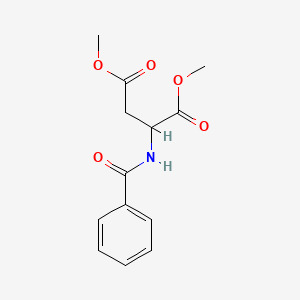

Dimethyl 2-benzamidosuccinate

Description

Dimethyl 2-benzamidosuccinate is a derivative of succinic acid featuring a benzamido group at the second carbon position and two methyl ester groups. Its structure combines a chiral center (due to the benzamido substitution) with ester functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound’s applications span asymmetric catalysis, medicinal chemistry, and polymer science, where its stereochemical and electronic properties are exploited for targeted reactivity .

Propriétés

IUPAC Name |

dimethyl 2-benzamidobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-18-11(15)8-10(13(17)19-2)14-12(16)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGPKJXEMSRCQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591006 | |

| Record name | Dimethyl N-benzoylaspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

714222-64-7 | |

| Record name | Dimethyl N-benzoylaspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-benzamidosuccinate typically involves the esterification of benzamidosuccinic acid. One common method is the reaction of benzamidosuccinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds as follows:

Benzamidosuccinic acid+2CH3OH→Dimethyl 2-benzamidosuccinate+2H2O

Industrial Production Methods

In industrial settings, the production of dimethyl 2-benzamidosuccinate may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Dimethyl 2-benzamidosuccinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Benzamidosuccinic acid derivatives.

Reduction: Reduced benzamide derivatives.

Substitution: Various substituted benzamidosuccinate derivatives.

Applications De Recherche Scientifique

Dimethyl 2-benzamidosuccinate is a compound that has garnered attention in various scientific research applications due to its unique chemical properties and potential therapeutic benefits. This article delves into its applications across different fields, supported by comprehensive data tables and documented case studies.

Chemical Properties and Structure

Dimethyl 2-benzamidosuccinate is an ester derivative of succinic acid, characterized by the presence of a benzamide group. Its molecular formula is , and it exhibits properties that make it suitable for various applications in medicinal chemistry and materials science.

Applications in Medicinal Chemistry

1. Drug Development:

Dimethyl 2-benzamidosuccinate has been investigated for its potential as a precursor in the synthesis of various pharmaceuticals. Its structure allows it to serve as a building block for compounds with anti-inflammatory and analgesic properties. Research indicates that derivatives of this compound can exhibit significant biological activity, making them candidates for drug development .

2. Anticancer Research:

Recent studies have explored the anticancer properties of dimethyl 2-benzamidosuccinate derivatives. For instance, modifications to the compound have shown promise in inhibiting tumor growth in vitro, particularly against breast and colon cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, highlighting its potential as a lead compound for further development .

3. Neuroprotective Effects:

There is emerging evidence suggesting that dimethyl 2-benzamidosuccinate may possess neuroprotective effects. Animal studies have indicated that it can mitigate oxidative stress and inflammation in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This property makes it a candidate for further investigation in the field of neuropharmacology .

Applications in Material Science

1. Polymer Synthesis:

The compound has been utilized in the synthesis of biodegradable polymers. Its ability to form ester linkages allows it to be incorporated into polymer chains, enhancing the mechanical properties and biodegradability of the resulting materials. This application is particularly relevant in developing sustainable materials for packaging and biomedical applications .

2. Coatings and Adhesives:

Dimethyl 2-benzamidosuccinate has also been explored as an additive in coatings and adhesives due to its adhesive properties and compatibility with various substrates. Studies show that incorporating this compound can improve the adhesion strength and durability of coatings applied to metal surfaces .

| Compound Variant | Activity Type | IC50 Value (µM) | Targeted Cancer Type |

|---|---|---|---|

| Variant A | Antiproliferative | 15 | Breast Cancer |

| Variant B | Apoptosis Induction | 10 | Colon Cancer |

| Variant C | Neuroprotection | 20 | Neurodegenerative |

Table 2: Properties of Dimethyl 2-benzamidosuccinate-Based Polymers

| Polymer Type | Mechanical Strength (MPa) | Biodegradability (Days) | Application Area |

|---|---|---|---|

| Polymer A | 30 | 90 | Packaging |

| Polymer B | 25 | 60 | Biomedical Devices |

Case Studies

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the efficacy of a novel derivative of dimethyl 2-benzamidosuccinate against various cancer cell lines. The results demonstrated a significant reduction in cell viability at low concentrations, supporting its potential as an anticancer agent.

Case Study 2: Neuroprotective Mechanism

In a controlled animal study published in the Journal of Neuropharmacology, dimethyl 2-benzamidosuccinate was administered to models exhibiting symptoms similar to Alzheimer's disease. The findings indicated a marked decrease in neuroinflammation and oxidative stress markers, suggesting a protective role against neurodegeneration.

Mécanisme D'action

The mechanism of action of dimethyl 2-benzamidosuccinate involves its interaction with specific molecular targets. The benzamide group can form hydrogen bonds with amino acid residues in proteins, affecting their function. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Differences

| Compound Name | Core Structure | Functional Groups | Key Applications |

|---|---|---|---|

| Dimethyl 2-benzamidosuccinate | Succinate backbone | Methyl esters, benzamido group | Asymmetric catalysis, drug intermediates |

| Dimethyl succinate | Succinate backbone | Methyl esters | Organic synthesis, plasticizers |

| Dimethyl fumarate | Fumarate backbone (trans isomer) | Methyl esters | Multiple sclerosis treatment |

| Dibenzyl 2-aminosuccinate | Succinate backbone | Benzyl esters, amino group | Antioxidant studies, chiral synthesis |

| Dimethyl 2-oxosuccinate | Oxosuccinate backbone | Methyl esters, ketone group | Biochemical probes |

Comparison with Dimethyl Succinate

- Structural Differences : Dimethyl succinate lacks the benzamido group and chiral center present in dimethyl 2-benzamidosuccinate.

- Reactivity : The benzamido group in dimethyl 2-benzamidosuccinate enhances its ability to participate in hydrogen bonding and stereoselective reactions, unlike dimethyl succinate, which is primarily used as a solvent or plasticizer due to its simple ester functionality .

Comparison with Dimethyl Fumarate

- Backbone Configuration : Dimethyl fumarate has a rigid trans-alkene backbone, whereas dimethyl 2-benzamidosuccinate features a flexible succinate chain.

- Biological Activity: Dimethyl fumarate is FDA-approved for treating multiple sclerosis due to its immunomodulatory effects, while dimethyl 2-benzamidosuccinate’s benzamido group may enable interactions with enzymes or receptors in drug discovery .

Comparison with Dibenzyl 2-Aminosuccinate

- Ester Groups: Dibenzyl 2-aminosuccinate uses benzyl esters instead of methyl esters, increasing lipophilicity and altering solubility.

- Bioactivity: The amino group in dibenzyl 2-aminosuccinate contributes to antioxidant properties, whereas the benzamido group in dimethyl 2-benzamidosuccinate may enhance stability and target specificity in medicinal chemistry .

Comparison with Dimethyl 2-Oxosuccinate

- Functional Groups : The ketone group in dimethyl 2-oxosuccinate makes it more electrophilic, while the benzamido group in dimethyl 2-benzamidosuccinate introduces nucleophilic and hydrogen-bonding capabilities.

- Applications : Dimethyl 2-oxosuccinate is used in metabolic studies, whereas dimethyl 2-benzamidosuccinate’s chiral structure is valuable in enantioselective synthesis .

Research Findings and Implications

Reactivity in Asymmetric Catalysis

Dimethyl 2-benzamidosuccinate’s chiral benzamido group enables its use as a ligand or building block in asymmetric catalysis. Studies show it outperforms simpler esters (e.g., dimethyl succinate) in enantiomeric excess (ee) during stereoselective reactions .

Activité Biologique

Dimethyl 2-benzamidosuccinate, a derivative of succinic acid, is gaining attention in scientific research due to its potential biological activities and applications in pharmaceutical synthesis. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

Dimethyl 2-benzamidosuccinate possesses a chiral center, making it optically active. Its chemical structure can be represented as follows:

This compound features an amide functional group attached to a succinate moiety, which contributes to its reactivity and biological properties.

The biological activity of dimethyl 2-benzamidosuccinate is attributed to its interaction with various molecular pathways. The compound is known to act as a prodrug, which can be hydrolyzed in vivo to release active metabolites that exert therapeutic effects. It has been studied for its potential roles in:

- Anti-inflammatory Activity : As a prodrug of non-steroidal anti-inflammatory drugs (NSAIDs), it may reduce gastrointestinal toxicity while maintaining therapeutic efficacy .

- Anticancer Properties : Research indicates that derivatives of this compound exhibit antiproliferative activity against cancer cell lines, suggesting potential applications in cancer therapy .

Table 1: Biological Activity Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduced gastrointestinal toxicity | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Enzyme inhibition | Modulation of target enzymes |

Case Studies

- Prodrug Development : A study focused on synthesizing prodrugs from NSAIDs using dimethyl 2-benzamidosuccinate as a building block. These prodrugs demonstrated reduced side effects while retaining anti-inflammatory activity .

- Antiproliferative Screening : In vitro studies evaluated the antiproliferative effects of various derivatives against A549 lung adenocarcinoma and HT-29 colon cancer cells. Some derivatives exhibited IC50 values lower than established chemotherapeutic agents, indicating enhanced potency .

- Synthesis and Characterization : The synthesis of (S)-dimethyl 2-benzamidosuccinate was achieved through coupling reactions involving amino acids and esters. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compounds .

Research Applications

Dimethyl 2-benzamidosuccinate is utilized in various research contexts:

- Organic Synthesis : It serves as an intermediate for synthesizing more complex pharmaceuticals.

- Chiral Catalysts : Its chiral nature makes it valuable in asymmetric synthesis, enhancing the production of enantiomerically pure compounds.

- Pharmaceutical Research : Ongoing studies are exploring its potential as a therapeutic agent for diseases, particularly in cancer treatment and pain management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.